molecular formula C10H10N4 B3256751 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine CAS No. 27631-28-3

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

Katalognummer: B3256751
CAS-Nummer: 27631-28-3
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: JPZHMDRQEJJVNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine (CAS 27631-28-3) is a tricyclic organic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol . This heterocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a core structure in the development of novel kinase inhibitors . The 2,3-dihydroimidazo[1,2-c]quinazoline class has been extensively explored as a platform for creating potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway . This pathway is aberrantly activated in many cancers and is a critical target for oncology drug discovery . Structure-activity relationship (SAR) studies have demonstrated that substitutions on this core structure can significantly modulate biological activity and isoform selectivity . For example, sophisticated analogues of this scaffold, such as the approved drug Copanlisib, have been optimized to become potent pan-Class I PI3K inhibitors with preferential activity against the α and δ isoforms, used for treating relapsed follicular lymphoma . Beyond oncology, earlier research has also investigated derivatives of this chemical scaffold for other therapeutic applications, including as potential bronchodilators . This reagent serves as a versatile synthetic intermediate, enabling researchers to explore structure-activity relationships and develop new bioactive molecules for various research programs. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHMDRQEJJVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=N)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine. This reaction proceeds under controlled conditions to yield the desired tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The synthesis of the imidazo[1,2-c]quinazoline core often involves cyclocondensation strategies. A three-step protocol starting from benzil includes:

  • Formation of imidazole derivatives via reaction of benzil with 2-nitrobenzaldehydes and ammonium acetate .

  • Reduction of nitro groups using Zn/NH₄Cl in methanol/water .

  • Cyclization with carbon disulfide (CS₂) and KOH in ethanol to yield thione derivatives .

Example Reaction Pathway:
$$
\text{Benzil} \xrightarrow[\text{AcOH, reflux}]{\text{NH}_4\text{OAc, 2-nitrobenzaldehyde}} \text{Imidazole intermediate} \xrightarrow[\text{Zn/NH}_4\text{Cl}]{\text{MeOH/H}_2\text{O}} \text{Aniline derivative} \xrightarrow[\text{CS}_2, \text{KOH}]{\text{EtOH, reflux}} \text{Imidazo[1,2-c]quinazoline-5-thione}
$$

Nucleophilic Substitution at C5

The 5-amino group participates in nucleophilic substitution reactions. For example:

  • C(sp²)-N Coupling : Copper-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at the 5-position. Cu-MOF-74 is an effective catalyst for this reaction .

Reaction Conditions:

  • Catalyst: Cu-MOF-74 (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF, 100°C, 12–24 hours

  • Yields: 64–74% .

Table 1: Representative C5-Substituted Derivatives

ProductR GroupYield (%)
3b 4-Methylphenyl66
3c 4-Methoxyphenyl66
3d 4-Fluorophenyl64

Acylation and Alkylation

The primary amine undergoes acylation and alkylation to modify bioactivity:

  • Acylation : Treatment with nicotinic acid or substituted acyl chlorides (e.g., acetyl chloride) forms amides. Peptide-coupling reagents like HATU are employed .

  • Alkylation : Reactions with mesyl chloride or benzyl halides introduce alkyl/aryl groups .

Example Reaction:
$$
\text{2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine} \xrightarrow[\text{HATU, DIPEA}]{\text{Nicotinic acid}} \text{Copanlisib (PI3K inhibitor)}
$$

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at C7/C8 positions:

  • Buchwald-Hartwig Amination : Pd-mediated coupling with aryl halides introduces aminoalkoxy groups .

  • Reductive Cyclization : Fe/HCl systems facilitate the formation of tricyclic derivatives from nitrobenzimidates .

Key Reaction (Fe/HCl System):
$$
\text{Methyl N-cyano-2-nitrobenzimidate} \xrightarrow[\text{Fe, HCl}]{\text{Primary amine}} \text{this compound derivatives (78–95% yield)}
$$

Heterocycle Functionalization

The imidazole ring participates in electrophilic substitution:

  • Electrophilic Halogenation : Bromination or iodination at C2/C3 positions using NBS or I₂ .

  • 1,3-Dipolar Cycloaddition : Reactions with DMAD (dimethyl acetylenedicarboxylate) yield fused pyridazine derivatives .

Example:
$$
\text{this compound} + \text{DMAD} \rightarrow \text{Pyridazine-fused product}
$$

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory effect on PI3K and HDAC. By inhibiting PI3K, it disrupts the PI3K/AKT signaling pathway, which is essential for cell proliferation and survival. Concurrently, inhibition of HDAC leads to epigenetic modifications that affect gene expression and cellular functions. This dual action makes it a potent anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The core structure of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine differentiates it from related heterocycles. For example:

  • Imidazo[4,5-g]quinazolines lack the dihydroimidazole ring, resulting in reduced conformational flexibility and altered solubility profiles .
  • 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines feature an additional methylidene group, which enhances electrophilicity and reactivity in cycloaddition reactions .

Table 1. Key Physicochemical Comparisons

Compound Molecular Weight Melting Point (°C) Solubility (DMSO)
This compound 336.14 (C${22}$H${16}$N$_4$) 289–292 Moderate
7-Methoxy-8-(3-morpholinopropoxy) derivative 359.42 (C${18}$H${25}$N$5$O$3$) N/A High (10 mg/mL in CHCl$_3$)
Imidazo[1,2-a]quinoxaline 39 N/A N/A Low
2.2.1. Enzyme Inhibition
  • PI3K Inhibition: The derivative 7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (BAY 80-6946) exhibits potent PI3K-α inhibition (IC$_{50}$ = 0.5 nM), surpassing analogues like LY294002 in isoform selectivity .
  • HDAC/PI3K Dual Inhibition: Compounds such as 12e (from ) demonstrate dual HDAC1 (IC${50}$ = 12 nM) and PI3K-α (IC${50}$ = 25 nM) activity, a feature absent in non-fused quinazoline derivatives .

Table 2. Enzyme Inhibitory Activity

Compound Target (IC$_{50}$) Selectivity Notes
BAY 80-6946 PI3K-α: 0.5 nM; PI3K-δ: 0.7 nM 10-fold selective over PI3K-β/γ
Compound 12e HDAC1: 12 nM; PI3K-α: 25 nM Dual inhibitor
Imidazo[1,2-c]quinazoline 29 TLR7/8: Inactive Structural limitations
2.2.2. Antihypertensive and Anticancer Effects
  • α1-Adrenoceptor Antagonism: 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives (e.g., compound 20b) reduce blood pressure in hypertensive rats (–33.9% at 1 h), outperforming prazosin in sustained efficacy .
Structure-Activity Relationships (SAR)
  • Substituent Position: Ortho-substitution on the phenylpiperazine side chain (e.g., compound 20b) enhances α1-adrenoceptor binding affinity by 5-fold compared to meta- or para-substituted analogues .
  • Hybrid Pharmacophores : Incorporation of hydroxamate groups (e.g., in 12e) enables dual HDAC/PI3K inhibition, whereas simple alkylation (e.g., 5-methyl derivatives) limits target engagement .

Table 3. Impact of Substituents on Activity

Modification Biological Effect Reference
Ortho-substituted phenylpiperazine ↑ α1-Adrenoceptor affinity (K$_i$ < 10 nM)
Thiopyrimidine moiety (compound 146) ↑ Antihypertensive duration (>4 h)
Hydroxamate addition (12e) Dual HDAC1/PI3K-α inhibition
Limitations and Challenges
  • TLR Agonism: Structural analogs like 2,3-dihydroimidazo[1,2-c]quinazoline 27 are inactive as TLR7/8 agonists, highlighting scaffold-specific limitations in immunomodulation .
  • Synthetic Complexity : Multi-step synthesis (e.g., copper-catalyzed C–N coupling) limits scalability compared to simpler quinazoline derivatives .

Biologische Aktivität

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of phosphatidylinositol-3-kinase (PI3K) and its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of pharmacological effects, primarily targeting the PI3K signaling pathway, which is crucial for cell proliferation, survival, and metabolism. Inhibition of this pathway can be beneficial in treating various hyper-proliferative disorders including cancer.

  • PI3K Inhibition : this compound functions as a selective inhibitor of Class I PI3Ks. By inhibiting PI3K activity, it disrupts downstream signaling pathways involving Akt, leading to reduced cell survival and proliferation in cancer cells .
  • Cytotoxicity : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This was evidenced by studies reporting IC50 values indicating potent cytotoxic effects against various tumor cell lines .

Case Study 1: Copanlisib

One notable derivative of this compound is Copanlisib, which has been approved for clinical use. It demonstrates a broad spectrum of activity against multiple tumor types and has shown efficacy in both in vitro and in vivo models. Copanlisib's mechanism involves selective inhibition of PI3K isoforms, leading to significant antitumor activity .

Compound IC50 (μM) Target Activity
This compoundVaries by cell linePI3KInduces apoptosis in cancer cells
Copanlisib0.01 - 0.08PI3KEffective against various cancers

Case Study 2: TLR Agonism

Research has also explored the immunomodulatory effects of related compounds on Toll-like receptors (TLRs). For instance, analogues have been synthesized that exhibit selectivity for TLR7 and TLR8, with varying degrees of potency. These compounds can induce cytokine production in immune cells, suggesting potential applications in immunotherapy .

Structural Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by structural modifications. SAR studies have identified key substituents that enhance inhibitory potency against PI3K and improve selectivity towards specific cancer types:

  • Substituents : Variations at the 7-position have been critical; for example, the introduction of methoxy or morpholino groups has been associated with increased activity.
  • Hydrophobic interactions : The presence of hydrophobic moieties enhances binding affinity to the target kinases .

Q & A

Q. What synthetic strategies are optimal for preparing 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine derivatives?

The synthesis of this scaffold often involves cyclocondensation reactions, microwave-assisted catalysis, or multi-step functionalization. For example:

  • Microwave-assisted C(sp²)-N coupling : A recyclable Cu-MOF-74 catalyst under microwave irradiation enables efficient synthesis of imidazo[1,2-c]quinazoline derivatives, reducing reaction times and improving yields compared to conventional heating .
  • Stepwise functionalization : Key intermediates like 7-methoxy-8-(3-morpholin-4-ylpropoxy) derivatives are synthesized via sequential alkylation, cyclization, and deprotection steps. Reaction conditions (e.g., solvents, catalysts) are critical for regioselectivity .

Q. How can structural characterization of derivatives be validated?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation. For instance, the ¹H NMR spectrum of 2,3-diphenylimidazo[1,2-c]quinazolin-5-amine in DMSO-d6 reveals distinct aromatic proton splitting patterns and amine proton signals .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights and fragmentation pathways, particularly for derivatives with complex substituents (e.g., morpholinylpropoxy groups) .

Q. What in vitro assays are suitable for initial biological screening?

  • Kinase inhibition assays : Use recombinant PI3K isoforms (α, β, γ, δ) to measure IC50 values. Copanlisib (BAY 80-6946), a derivative of this scaffold, shows IC50 values of 0.5 nM (PI3Kα) and 0.7 nM (PI3Kδ) .
  • HDAC inhibition : Fluorometric assays using HDAC1/6 isoforms assess dual-target activity. Hydroxamate-containing derivatives (e.g., compound 12e) exhibit HDAC1 inhibition via zinc chelation .

Advanced Research Questions

Q. How can molecular docking guide the design of dual PI3K/HDAC inhibitors?

  • Targeted binding pockets :
    • PI3K : The 2,3-dihydroimidazo[1,2-c]quinazoline core occupies the ATP-binding pocket, forming hydrogen bonds with Val882 and hydrophobic interactions with Trp812. Substituents like morpholinylpropoxy groups enhance solubility and selectivity .
    • HDAC : Hydroxamate groups chelate the catalytic zinc ion, while alkyl chains extend into the solvent-exposed channel. Docking studies (PDB: 1C3R, 5G2N) reveal that derivatives like 12c mimic vorinostat’s binding mode .
  • Software tools : Use Discovery Studio or AutoDock for flexible ligand-receptor simulations, prioritizing compounds with ΔG < -9 kcal/mol .

Q. How can contradictory data in cellular assays be resolved?

  • Case study : Compound 12e shows potent antiproliferative activity (IC50 = 0.8 µM in K562 cells) but lower PI3K inhibition than 12b/12c. Potential explanations:
    • Off-target effects : Screen against unrelated kinases (e.g., mTOR, AKT) to rule out non-specific activity.
    • Metabolic stability : Assess hepatic microsome stability; rapid metabolism may reduce intracellular exposure .
  • Experimental validation : Use siRNA knockdown of PI3K/HDAC to confirm target-specific contributions to cytotoxicity .

Q. What strategies optimize pharmacokinetic properties without compromising potency?

  • Prodrug approaches : Mask polar groups (e.g., hydroxamates) with ester or carbamate prodrugs to enhance oral bioavailability.
  • Structural modifications : Introduce PEGylated side chains or fluorine atoms to improve metabolic stability. For example, 7-methoxy derivatives show enhanced plasma half-lives in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 2
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.